molecular formula C13H21N5O B7570148 Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone

Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone

Cat. No. B7570148
M. Wt: 263.34 g/mol
InChI Key: FDGRMDWRSNUBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone, commonly referred to as PPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPTM is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

PPTM's mechanism of action is not fully understood, but it is believed to act as a modulator of GABA receptors. GABA receptors are ionotropic receptors that play a crucial role in the central nervous system by inhibiting neurotransmission. PPTM's modulatory effects on GABA receptors may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PPTM's biochemical and physiological effects have been studied in various in vitro and in vivo models. PPTM has been shown to modulate GABA receptors, which may affect neurotransmission and neuronal activity. PPTM has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

PPTM's advantages for lab experiments include its potential as a therapeutic agent for various diseases and its modulatory effects on GABA receptors. However, PPTM's limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

For PPTM research include further studies on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand PPTM's mechanism of action and its modulatory effects on GABA receptors. The development of more efficient synthesis methods for PPTM may also facilitate further research on its potential applications.

Synthesis Methods

PPTM can be synthesized using various methods, including the reaction of piperidine-1-carboxaldehyde with 4-amino-1H-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of piperidine-1-carboxylic acid with 4-(4-chlorophenyl)-1,2,4-triazole in the presence of a coupling agent. The synthesis of PPTM is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

PPTM has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. PPTM has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPTM has also been studied for its potential as a modulator of GABA receptors, which play a crucial role in the central nervous system.

properties

IUPAC Name

piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-13(17-8-2-1-3-9-17)12-10-18(16-15-12)11-4-6-14-7-5-11/h10-11,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRMDWRSNUBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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